3,4-Pentadien-1-ol, 2,2-dimethyl-
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Overview
Description
3,4-Pentadien-1-ol, 2,2-dimethyl-: is a chemical compound with the molecular formula C7H12O. It is a member of the pentadienol family, characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain. This compound is known for its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3,4-Pentadien-1-ol, 2,2-dimethyl- involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone.
Aldol Condensation: Another method involves aldol condensation of suitable aldehydes followed by dehydration to form the pentadienol structure.
Industrial Production Methods: Industrial production of 3,4-Pentadien-1-ol, 2,2-dimethyl- often involves large-scale Grignard reactions or aldol condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Pentadien-1-ol, 2,2-dimethyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds, ethers
Scientific Research Applications
Chemistry: 3,4-Pentadien-1-ol, 2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydroxyl groups and double bonds. It also serves as a model compound for studying the metabolism of similar structures in biological systems .
Industry: Industrially, 3,4-Pentadien-1-ol, 2,2-dimethyl- is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 3,4-Pentadien-1-ol, 2,2-dimethyl- involves its ability to undergo various chemical transformations due to the presence of double bonds and a hydroxyl group. These functional groups allow it to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution .
Comparison with Similar Compounds
1,4-Pentadien-3-ol: Similar structure but lacks the dimethyl substitution.
2,4-Dimethyl-1,3-pentadiene: Similar diene structure but lacks the hydroxyl group.
Uniqueness: 3,4-Pentadien-1-ol, 2,2-dimethyl- is unique due to the presence of both double bonds and a hydroxyl group, which provides it with a versatile reactivity profile. This makes it more reactive and useful in various synthetic applications compared to its analogs .
Properties
CAS No. |
4058-52-0 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h5,8H,1,6H2,2-3H3 |
InChI Key |
NOTNXVNZHXXZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C=C=C |
Origin of Product |
United States |
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